molecular formula C7H16ClNO B8095570 (3s)-3-(methoxymethyl)piperidine hydrochloride CAS No. 868067-35-0

(3s)-3-(methoxymethyl)piperidine hydrochloride

Cat. No.: B8095570
CAS No.: 868067-35-0
M. Wt: 165.66 g/mol
InChI Key: VZQSCPYVOXUZJO-FJXQXJEOSA-N
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Description

(3s)-3-(Methoxymethyl)piperidine hydrochloride (CAS 868067-35-0) is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. Piperidine rings are one of the most fundamental synthetic building blocks for drug design, found in more than twenty classes of pharmaceuticals and numerous alkaloids . The specific stereochemistry and the methoxymethyl functional group at the 3-position make this compound a valuable chiral synthon for constructing complex molecules. Piperidine-containing compounds are prevalent in a wide range of bioactive molecules. For instance, the methoxymethyl substitution on the piperidine ring is a key structural feature in potent synthetic opioids like Sufentanil, where it contributes to high receptor binding affinity . This highlights the application of such building blocks in developing central nervous system (CNS) active agents. The compound is also highly relevant in the synthesis of other pharmacologically active piperidines, including potential antipsychotics, local anesthetics, and muscle relaxants . With a molecular formula of C7H16ClNO and a molecular weight of 165.66 g/mol, this hydrochloride salt offers improved stability and handling for research purposes . It is intended for use as a critical intermediate in multi-step synthetic routes, including hydrogenation reactions, stereoselective synthesis, and the development of novel chemical entities for biological evaluation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-3-(methoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSCPYVOXUZJO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868067-35-0
Record name Piperidine, 3-(methoxymethyl)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868067-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-(methoxymethyl)piperidine hydrochloride can be achieved through several synthetic routesThe reaction typically involves the use of methoxychloromethane and a base catalyst to form the methoxymethyl ether . The protected piperidine is then deprotected to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3s)-3-(methoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: N-oxides of (3S)-3-(Methoxymethyl)-piperidine.

    Reduction: (3S)-3-(Hydroxymethyl)-piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3s)-3-(methoxymethyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of piperidine-based enzyme inhibitors.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3s)-3-(methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

Research and Development Insights

  • Drug Intermediate Potential: The target compound’s simple structure positions it as a versatile intermediate for synthesizing complex piperidine-based drugs, akin to paroxetine’s manufacturing process .
  • Pharmacological Gaps : Unlike paroxetine or meperidine, the target compound lacks documented receptor activity. Further studies could explore its interactions with neurotransmitter transporters or ion channels.

Biological Activity

(3S)-3-(Methoxymethyl)piperidine hydrochloride, with the chemical formula C7H16ClNO and CAS number 868067-37-2, is a piperidine derivative that has garnered interest for its potential biological activities. This compound is characterized by a methoxymethyl group at the 3-position of the piperidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

  • IUPAC Name : (S)-3-(methoxymethyl)piperidine hydrochloride
  • Molecular Weight : 165.66 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antibacterial agent and its effects on cellular processes.

Antibacterial Activity

Research indicates that piperidine derivatives often exhibit antibacterial properties. A study highlighted the effectiveness of certain piperidine compounds against multidrug-resistant (MDR) strains of bacteria, suggesting a similar potential for this compound. The compound's structure may allow it to interact with bacterial topoisomerases, enzymes critical for DNA replication and transcription .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death in susceptible bacteria . This inhibition disrupts the supercoiling of DNA necessary for replication and transcription.

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound15Staphylococcus aureus
Control Antibiotic10E. coli

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cell lines. The compound was tested using an MTT assay to evaluate cell viability.

Concentration (µM)% Cell Viability
0100
1085
5060
10030

The results demonstrated a dose-dependent decrease in cell viability, suggesting that while the compound has antibacterial properties, it may also exhibit cytotoxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3S)-3-(methoxymethyl)piperidine hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation or reductive amination, with chiral resolution steps to achieve the (3S) configuration. For example, analogous piperidine hydrochlorides are synthesized via nucleophilic substitution of a methoxymethyl group onto a piperidine backbone, followed by HCl salt formation . To ensure stereochemical purity, chiral chromatography (e.g., using a Chiralpak® column) or enzymatic resolution can be employed. Post-synthesis characterization via ¹H NMR and polarimetry is critical to confirm enantiomeric excess (e.g., ≥98% purity as in ).

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Purity is validated using HPLC with UV detection (e.g., 206 nm for piperidine derivatives) and mass spectrometry to confirm molecular weight . Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure. Batch-specific certificates of analysis (CoA) from suppliers often detail stability for ≥5 years at -20°C . For lab-synthesized batches, periodic re-analysis (e.g., every 6 months) is recommended.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines for similar piperidine hydrochlorides:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and EN 166-certified goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at -20°C in airtight, light-resistant containers with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor studies) and control for batch-to-batch variability via CoA checks .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across studies. For example, analogs like diphenoxylate hydrochloride show activity in the µM range, but deviations may indicate impurities .
  • Meta-Analysis : Cross-reference data with structurally related compounds (e.g., paroxetine derivatives ) to identify trends.

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxymethyl group (e.g., replace with ethoxymethyl or halogens) and test activity changes .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin transporters, as seen in paroxetine analogs .
  • Pharmacophore Mapping : Compare with bioactive piperidines (e.g., meperidine or ferroptosis inhibitors ) to identify critical substituents.

Q. How can researchers optimize experimental design for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Dosing Regimens : Start with 1–10 mg/kg in rodent models, based on analogs like liproxstatin-1 hydrochloride, which shows efficacy at 22 nM IC₅₀ .
  • Analytical Methods : Use LC-MS/MS for plasma/tissue quantification, with deuterated internal standards to minimize matrix effects .
  • Toxicokinetics : Monitor organ-specific toxicity (e.g., renal/hepatic) via histopathology and serum biomarkers (ALT, creatinine) .

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